molecular formula C23H31NOS B2705441 (1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1704521-66-3

(1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2705441
CAS RN: 1704521-66-3
M. Wt: 369.57
InChI Key: NTBASVYQKZBKBO-UHFFFAOYSA-N
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Description

(1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development.

Mechanism of Action

The exact mechanism of action of ((1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is not yet fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the activity of pro-inflammatory cytokines. Additionally, ((1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone may exert its anticonvulsant and anxiolytic effects through the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
Studies have shown that ((1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone exhibits significant anti-inflammatory and analgesic effects, as well as potential anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is its potential applications in drug development for the treatment of various inflammatory, pain-related, and neurological disorders. Additionally, this compound exhibits low toxicity and good pharmacokinetic properties, which may make it a safer and more effective alternative to existing drugs. However, one of the limitations of ((1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is its relatively complex synthesis method, which may make it difficult to produce on a large scale.

Future Directions

There are several future directions for research on ((1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone. One potential direction is to further investigate the compound's mechanism of action, particularly with respect to its anti-inflammatory and analgesic effects. Additionally, future research could explore the potential applications of ((1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone in the treatment of other disorders, such as epilepsy and anxiety. Finally, future research could focus on optimizing the synthesis method of this compound to make it more accessible and cost-effective for drug development.

Synthesis Methods

The synthesis of ((1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can be achieved through a multi-step process involving the reaction of 1-adamantylamine with o-tolyl isothiocyanate, followed by the addition of 1,3-dibromo-5,5-dimethylhydantoin and sodium azide. The final product is obtained through the reaction of the resulting compound with 2-aminobenzoic acid.

Scientific Research Applications

((1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has been the subject of extensive research due to its potential applications in drug development. Studies have shown that this compound exhibits significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. Additionally, ((1s,3s)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone)-Adamantan-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has been shown to exhibit potential anticonvulsant and anxiolytic effects, which may have implications for the treatment of neurological disorders.

properties

IUPAC Name

1-adamantyl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NOS/c1-16-4-2-3-5-20(16)21-6-7-24(8-9-26-21)22(25)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19,21H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBASVYQKZBKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Adamantane-1-carbonyl)-7-(2-methylphenyl)-1,4-thiazepane

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